6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-2-[4-(2-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-9-10-15-17(12-13)27-21(19(15)20(22)25)23-18(24)8-5-11-26-16-7-4-3-6-14(16)2/h3-4,6-7,13H,5,8-12H2,1-2H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLLCLRAMIAPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4,5,6,7-Tetrahydro-1-benzothiophene Core
The tetrahydrobenzothiophene scaffold is constructed via a palladium-catalyzed cyclization strategy. Drawing from aryne chemistry described in recent protocols , the core structure is synthesized by reacting a cyclohexenone-derived precursor with a sulfur-containing reagent. For instance, treatment of 3-(methylthio)cyclohex-1-en-1-ylacetylene with a palladium catalyst (e.g., Pd(OAc)₂) in the presence of BF₃·OEt₂ and m-chloroperbenzoic acid (mCPBA) facilitates cyclization to yield 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester . Key reaction conditions include:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, BF₃·OEt₂, mCPBA | CH₂Cl₂ | -20°C to rt | 83 |
| Esterification | Methanol, TsOH·H₂O | MeOH | rt | 56 |
The ester intermediate is subsequently hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid, a critical precursor for carboxamide formation .
Formation of the 3-Carboxamide Functionality
The carboxylic acid at position 3 is converted to the carboxamide via a two-step activation and amidation sequence. Activation with thionyl chloride (SOCl₂) generates the acyl chloride, which is treated with aqueous ammonia to yield the primary carboxamide. Alternatively, using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in dimethylformamide (DMF) at 60°C provides the carboxamide in 85% purity .
Coupling of the 4-(2-Methylphenoxy)butanoyl Moiety
The amine at position 2 is acylated with 4-(2-methylphenoxy)butanoyl chloride under Schotten-Baumann conditions. A solution of the amine in dioxane is treated with triethylamine (TEA) to deprotonate the amine, followed by dropwise addition of the acyl chloride. The reaction proceeds at room temperature for 12 hours, yielding the target amide in 63–67% yield after recrystallization .
| Parameter | Value |
|---|---|
| Acylating Agent | 4-(2-Methylphenoxy)butanoyl chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dioxane |
| Time | 12 h |
| Yield | 63–67% |
¹H-NMR analysis confirms successful coupling, with characteristic peaks for the phenoxy group (δ 6.80–7.20 ppm) and the butanoyl chain (δ 1.60–2.40 ppm) .
Optimization and Scale-Up Considerations
Large-scale synthesis requires optimizing solvent systems and catalytic recycling. The use of ionic liquids (e.g., BmimBF₄) in palladium-catalyzed steps enhances catalyst recovery, enabling up to five reaction cycles without significant activity loss . Additionally, replacing traditional solvents with greener alternatives (e.g., MeCN/H₂O mixtures) improves sustainability while maintaining yields above 80% .
Analytical Characterization
Critical characterization data include:
Chemical Reactions Analysis
6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic settings or material science .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, particularly in the benzothiophene core and functional group substitutions. Key differences in substituents, synthesis routes, and molecular properties are highlighted:
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Features a 4-hydroxyphenyl substituent and an ethyl ester group at position 3 instead of a carboxamide.
- Synthesis : Synthesized via a multicomponent Petasis reaction using HFIP solvent, yielding 22% after preparative chromatography .
- Key Data :
- Molecular Weight: 390.37 g/mol (HRMS-ESI: 390.1370)
- NMR data confirms the presence of hydroxyl and ethoxy groups.
- Comparison : Lower synthetic yield compared to other analogs suggests challenges in reaction efficiency. The ester group may reduce hydrogen-bonding capacity relative to the carboxamide in the target compound.
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structure : Substituted with a phenyl group at position 6 and a methyl ester at position 3.
- Key Data: Molecular Formula: C₁₆H₁₇NO₂S Molecular Weight: 287.38 g/mol CAS Number: 119004-72-7 .
- The methyl ester group may also confer lower metabolic stability than a carboxamide.
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure : Contains a propyl group at position 6 and a carboxamide at position 3.
- Synonyms: 2-amino-6-tert-butyl variant (Category B1) .
- Comparison : The alkyl chain (propyl/tert-butyl) at position 6 may enhance lipophilicity, impacting membrane permeability. The shared carboxamide group suggests similar hydrogen-bonding profiles to the target compound.
Structural and Functional Analysis
Substituent Effects
- Position 6 : Methyl (target), phenyl (), and propyl/tert-butyl () substituents influence steric and electronic properties. Smaller groups (methyl) may favor binding to compact active sites, while bulkier groups (phenyl, tert-butyl) could enhance hydrophobic interactions.
- Position 3 : Carboxamide (target) vs. ester (). Carboxamides generally exhibit stronger hydrogen-bonding capacity, improving target affinity and solubility .
Biological Activity
6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential pharmacological applications. Its structural features suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , and its molar mass is approximately 393.50 g/mol. The structure includes a benzothiophene core, an amide linkage, and a substituted phenoxy group, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N2O4S |
| Molar Mass | 393.50 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The exact mechanism of action for this compound is not thoroughly documented. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. These interactions could lead to modulation of biological processes such as inflammation or cell proliferation.
Antitumor Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
- Case Study 1 : A related compound demonstrated selective cytotoxicity against various cancer cell lines including HepG2 and DLD cells. The structure-activity relationship (SAR) indicated that modifications in the side chain significantly influenced the antitumor efficacy .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have shown that similar benzothiophene derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in activated macrophages . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, the presence of a lipophilic benzothiophene structure may enhance membrane permeability and bioavailability.
Research Findings
Several studies have evaluated the biological activity of benzothiophene derivatives:
- Antiplatelet Activity : A related compound exhibited potent ex vivo antiplatelet activity without affecting coagulation pathways .
- Cytotoxicity : Compounds with similar structures were tested against tumor cell lines and showed promising results in inhibiting cell proliferation .
- Selectivity : The dual activity in modulating cytokine release indicates potential for selective therapeutic applications .
Q & A
Basic Question: What are the standard protocols for synthesizing this compound, and how do reaction conditions impact yield and purity?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting the benzothiophene core with 4-(2-methylphenoxy)butanoyl chloride under controlled pH (7–8) and low temperature (0–5°C) to minimize hydrolysis .
- Cyclization and purification : Post-reaction, the product is purified via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Critical factors include solvent choice (e.g., dichloromethane for solubility), temperature control to prevent side reactions, and stoichiometric ratios of reagents .
Advanced Question: How can reaction conditions be optimized to address low yields or impurities in the final product?
Answer:
Advanced optimization employs:
- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) to identify critical variables (e.g., temperature, solvent polarity) and interactions affecting yield .
- In-line monitoring : Techniques like HPLC or NMR to track intermediate formation and adjust conditions dynamically .
For example, adjusting the pH during amide coupling to 7.5–8.0 reduces byproduct formation, improving purity to >95% .
Basic Question: How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical properties?
Answer:
Substituent effects are systematic:
- Phenoxy group position : Para-substituted methyl groups (vs. ortho) enhance solubility in polar solvents due to reduced steric hindrance .
- Benzothiophene core modifications : Adding electron-withdrawing groups (e.g., halogens) increases stability but may reduce bioavailability .
Advanced Question: What computational strategies are recommended to design analogs with enhanced target binding affinity?
Answer:
Use hybrid computational-experimental workflows:
- Quantum chemical calculations : To model electronic properties and predict binding interactions (e.g., docking studies with target proteins) .
- Machine learning : Train models on existing SAR data to prioritize substituents with favorable pharmacokinetic profiles .
For instance, replacing the 2-methylphenoxy group with a trifluoromethyl analog improved binding affinity by 30% in silico .
Basic Question: What methodologies are used for initial pharmacological screening of this compound?
Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cell lines to assess viability .
- Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Question: How can in vivo efficacy studies be designed to evaluate anti-inflammatory potential?
Answer:
- Animal models : Use carrageenan-induced paw edema in rodents, administering the compound orally (10–50 mg/kg) and measuring edema reduction over 6 hours .
- Pharmacokinetic analysis : LC-MS/MS to determine plasma half-life and bioavailability .
Dose-response curves and histopathological assessments are critical for validating therapeutic windows .
Advanced Question: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Structural validation : Confirm compound identity via NMR and X-ray crystallography to rule out synthesis errors .
- Assay standardization : Compare protocols (e.g., cell line origin, incubation time) to identify variability sources. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
Advanced Question: What frameworks integrate computational reaction path analysis with experimental validation?
Answer:
- Reaction path search algorithms : Use quantum mechanics (e.g., DFT) to simulate transition states and identify low-energy pathways .
- High-throughput screening : Validate computational predictions via parallel synthesis in microreactors .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation :
- NMR : 1H/13C NMR to confirm proton environments and carbon骨架 .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
- Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
Advanced Question: How to investigate reaction mechanisms for key synthetic steps (e.g., amide bond formation)?
Answer:
- Kinetic studies : Monitor reaction progress via FT-IR to detect intermediate acyloxyboron species .
- Isotope labeling : Use 18O-labeled water to trace hydrolysis pathways and optimize anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
